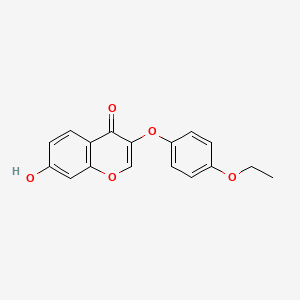

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

Description

3-(4-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a 4H-chromen-4-one (flavone) backbone substituted with a 7-hydroxy group and a 4-ethoxyphenoxy moiety at position 2. The ethoxyphenoxy group introduces steric bulk and electron-donating properties, which influence its solubility, stability, and biological interactions.

Properties

IUPAC Name |

3-(4-ethoxyphenoxy)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-2-20-12-4-6-13(7-5-12)22-16-10-21-15-9-11(18)3-8-14(15)17(16)19/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHFQEJMEMWWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its anticancer activity and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins .

Comparison with Similar Compounds

The following comparison focuses on structurally related 7-hydroxy-4H-chromen-4-one derivatives, emphasizing substituent effects on physical properties, spectral characteristics, and biological activities.

Table 1: Physical and Spectral Properties of Selected Compounds

Key Observations :

- Substituent Effects on Melting Points : Methoxy derivatives (e.g., 3d) exhibit higher melting points (286–288°C) compared to fluoro-substituted analogs (233–235°C), likely due to enhanced crystallinity from polar OCH₃ groups .

- Spectral Signatures : The 7-hydroxy group consistently appears as a broad peak in NMR (δ ~10–12), while IR spectra show strong C=O stretching at ~1650–1665 cm⁻¹ .

- Electron-Withdrawing vs. Donating Groups : Chloro substituents (DCHC) increase molecular weight and may enhance lipophilicity, whereas ethoxy groups (target compound) introduce steric hindrance and moderate polarity .

Key Findings :

- Enzyme Inhibition : Fluorophenyl derivatives (e.g., 3c) exhibit potent acetylcholinesterase inhibition, critical for neurodegenerative disease research .

- Epigenetic Modulation : DCHC activates SIRT1, a NAD⁺-dependent deacetylase linked to mitochondrial biogenesis and neuroprotection .

- Structural-Activity Relationships (SAR): Methoxy Groups: Enhance solubility and metabolic stability (e.g., 3d). Chloro Substituents: Improve target affinity but may reduce bioavailability due to lipophilicity (e.g., DCHC) .

Biological Activity

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, a synthetic flavonoid compound, has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This compound is part of the chromone derivative family and exhibits potential antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is , with a molecular mass of approximately 284.31 g/mol. Its structure features a chromen-4-one backbone with an ethoxy group at the 3-position and a hydroxy group at the 7-position, which are crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| Functional Groups | Ethoxy, Hydroxy |

Antioxidant Activity

Research indicates that 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one exhibits significant antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. By modulating these pathways, it may reduce inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer activity of 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one. It has been shown to induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of anti-apoptotic proteins : This leads to increased cell death in tumor cells.

- Activation of pro-apoptotic proteins : Enhancing the apoptotic signaling pathways.

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells.

The mechanism by which 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one exerts its biological effects involves several pathways:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Apoptotic Pathway Activation : It promotes apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases.

- Anti-inflammatory Pathway : Inhibition of cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects.

Study on Anticancer Activity

A study published in Pharmaceuticals reported that 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one showed significant cytotoxicity against MCF7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound induced apoptosis through oxidative stress mechanisms, as evidenced by increased ROS levels and activation of caspase pathways.

Comparative Studies

Comparative studies with similar flavonoids have shown that the unique ethoxy substitution enhances lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy compared to other compounds like quercetin and apigenin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.